3-Demethyl Thiocolchicine 2-O-(2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester)
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Overview
Description
3-Demethyl Thiocolchicine 2-O-(2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester) is a potent derivative of thiocolchicine . Thiocolchicine is a natural compound derived from the Colchicum autumnale plant . This compound exhibits anti-cancer properties by inhibiting microtubule formation, consequently disrupting cell division .
Molecular Structure Analysis
The molecular formula of this compound is C34H39NO14S . Its IUPAC name is methyl (2R,3R,4R,5S,6R)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate.Scientific Research Applications
Biotransformation and Synthesis
Biotransformation of Colchicinoids : A study detailed the efficient biotransformation of thiocolchicine into thiocolchicoside, a therapy for muscle-skeletal system diseases, by Bacillus megaterium. This biotransformation offers a green and direct method, avoiding toxic chemicals and yielding pharmaceutical-grade thiocolchicoside. This process has been industrialized, highlighting its significance in pharmaceutical manufacturing (Ponzone et al., 2014).
Chemo-enzymatic Synthesis : An improved chemo-enzymatic method has been developed for synthesizing a series of 1-beta-O-acyl glucuronides from corresponding methyl acetyl derivatives. This method showcases the chemoselective removal of protecting groups, offering a more efficient synthesis pathway for such compounds (Baba & Yoshioka, 2007).
Antitumor Activity
- Antitubulin Effects : Research comparing natural Colchicum alkaloids with thio isosters revealed that thio ethers, including 3-demethylthiodemecolcine derived from 3-demethylthiocolchicine, exhibited higher potency as tubulin polymerization inhibitors and showed significant antitumor effects in models. This underlines the therapeutic potential of these compounds in cancer treatment (Muzaffar et al., 1990).
Mechanism of Action
Target of Action
The primary target of 3-Demethyl Thiocolchicine 2-O-(2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester) is the microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
This compound interacts with its targets by inhibiting microtubule formation . This interaction disrupts the normal function of microtubules, which is essential for cell division . As a result, the cells are unable to divide properly, leading to cell death .
Biochemical Pathways
The affected biochemical pathway is the cell division process , specifically the formation and function of the mitotic spindle, which is primarily composed of microtubules . By inhibiting microtubule formation, the compound disrupts the mitotic spindle, thereby preventing the cell from dividing .
Pharmacokinetics
Given its molecular weight of 71774 , it is likely that it is absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .
Result of Action
The result of the compound’s action at the molecular and cellular level is the disruption of cell division , leading to cell death . This makes it a potent anti-cancer agent, as it can effectively kill rapidly dividing cancer cells .
properties
IUPAC Name |
methyl (2R,3R,4R,5S,6R)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39NO14S/c1-15(36)35-22-11-9-19-13-24(27(42-5)28(43-6)26(19)20-10-12-25(50-8)23(40)14-21(20)22)48-34-32(47-18(4)39)30(46-17(3)38)29(45-16(2)37)31(49-34)33(41)44-7/h10,12-14,22,29-32,34H,9,11H2,1-8H3,(H,35,36)/t22-,29+,30+,31+,32-,34-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRYQXHQELBFIE-PEKHPVOQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39NO14S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747477 |
Source
|
Record name | (7S)-7-Acetamido-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-3-yl methyl 2,3,4-tri-O-acetyl-beta-L-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2R,3R,4R,5S,6R)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate | |
CAS RN |
250662-47-6 |
Source
|
Record name | (7S)-7-Acetamido-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-3-yl methyl 2,3,4-tri-O-acetyl-beta-L-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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